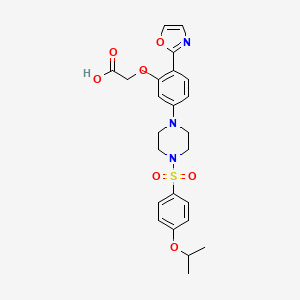
阿萨匹兰
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Treatment of Pneumococcal Infections
Asapiprant has been found to be effective in treating pneumococcal infections. In a study, it was found that treatment of young mice with Asapiprant after pulmonary infection with invasive pneumococci significantly reduced systemic spread, disease severity, and host death . The protection was specific against bacterial dissemination from the lung to the blood but had no effect on pulmonary bacterial burden .
Enhancing Antimicrobial Activity
Asapiprant-treated mice had enhanced antimicrobial activity in circulating neutrophils . This suggests that Asapiprant can boost the body’s immune response to infections by enhancing the antimicrobial activity of immune cells .
Maintaining Pulmonary Barrier Integrity
Asapiprant has been found to improve pulmonary barrier integrity. This was indicated by significantly reduced diffusion of fluorescein isothiocyanate (FITC)-dextran from lungs into the circulation in Asapiprant-treated mice . This suggests that Asapiprant can help maintain the integrity of the pulmonary barrier, which is crucial in preventing the spread of infections .
Treatment of COVID-19 in Aged Mice
A study published in Nature shows that Asapiprant effectively prevents death in a mouse model of COVID-19 . This suggests that the medication could be used to protect the elderly patients who are at greatest risk in the pandemic .
Reversing Immune Aging
Asapiprant has been found to reverse multiple aspects of immune aging . This is particularly important in the context of COVID-19, as the immune system deteriorates with age, making the disease particularly deadly in older people .
Reducing Mortality in Older Patients with COVID-19
Asapiprant is currently in a Phase 2 clinical trial to test whether it can prevent disease progression and mortality in older patients hospitalized with COVID-19 . This suggests that Asapiprant could potentially be used as a treatment for COVID-19, particularly in older patients who are at greater risk .
作用机制
Target of Action
Asapiprant is a selective antagonist of the prostaglandin D2 receptor subtype 2 (DP2 receptor) , also known as the CRTh2 receptor . This receptor plays a crucial role in inflammatory processes .
Mode of Action
Asapiprant works by specifically blocking the DP2 receptor . This receptor is implicated in the chemotaxis and activation of certain immune cells like eosinophils, T-helper type 2 (Th2) cells, and basophils . By inhibiting the DP2 receptor, Asapiprant prevents these immune cells from migrating to sites of inflammation and becoming activated .
Biochemical Pathways
The DP2 receptor is involved in the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway released after IgE-mediated mast cell activation . By blocking the DP2 receptor, Asapiprant can interfere with this pathway and reduce the pro-inflammatory effects of PGD2 .
Result of Action
Asapiprant has been shown to have suppressive effects in animal models of allergic diseases . It enhances the antimicrobial activity of circulating neutrophils, elevates levels of reactive oxygen species (ROS) in lung macrophages/monocytes, and improves pulmonary barrier integrity . This reduction in immune cell activity can lead to a decrease in the overall inflammatory response, thereby alleviating symptoms and potentially altering the course of inflammatory diseases .
Action Environment
The efficacy of Asapiprant can be influenced by various environmental factors For instance, the presence of allergens in the environment can trigger the release of PGD2 and activate the DP2 receptor, against which Asapiprant acts.
安全和危害
未来方向
Asapiprant is currently in a Phase 2 clinical trial to test whether it can prevent disease progression and mortality in older patients hospitalized with COVID-19 . It has shown promising results in preclinical studies, where it almost completely protected aged mice from lethality in a model of human COVID-19 . By reversing age-related declines in critical immune mechanisms, Asapiprant could allow older patients to more effectively fight off this disease .
属性
IUPAC Name |
2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNWNTZRWXTJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asapiprant | |
CAS RN |
932372-01-5 |
Source


|
| Record name | Asapiprant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does asapiprant exert its therapeutic effect against infections like Streptococcus pneumoniae?
A1: Asapiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). [, ] By blocking DP1, asapiprant disrupts the downstream signaling cascade initiated by prostaglandin D2 (PGD2), a molecule involved in inflammatory responses. [, ] In the context of Streptococcus pneumoniae infection, asapiprant has been shown to enhance the antimicrobial activity of neutrophils in circulation and boost reactive oxygen species (ROS) production in lung macrophages/monocytes. [] This enhanced immune response, coupled with improved pulmonary barrier integrity, helps limit bacterial dissemination from the lungs to the bloodstream. []
Q2: Is asapiprant effective against viral infections like COVID-19?
A2: Research suggests that asapiprant might hold therapeutic potential for COVID-19, particularly in older demographics. [, ] Studies using mouse models infected with a mouse-adapted SARS-CoV-2 demonstrated that asapiprant treatment protected aged mice from severe disease. [, ] The research highlights the role of the PLA2G2D-PGD2/DP1 pathway in age-related COVID-19 severity and suggests DP1 antagonism as a potential therapeutic strategy. [, ]
Q3: Are there any known drug interactions with asapiprant?
A3: Recent studies utilizing machine learning models identified asapiprant as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme in the liver. [] This finding suggests a potential for drug-drug interactions, particularly with medications metabolized by CYP2C9. Further research is necessary to determine the clinical relevance of this interaction and potential dosage adjustments required when co-administering asapiprant with CYP2C9 substrates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

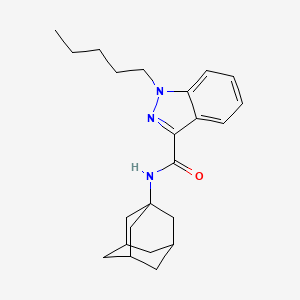


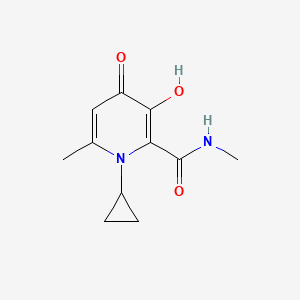

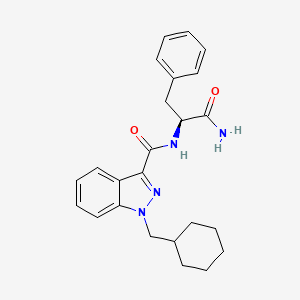
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)
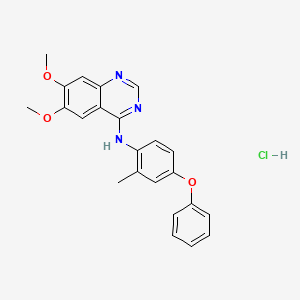



![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)